molecular formula C15H14BrN5O2 B6136384 N'-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B6136384
M. Wt: 376.21 g/mol
InChI Key: IPSXPZCJXHIMTR-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N’-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the indole and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(5-bromo-1-ethyl-2-hydroxyindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2/c1-3-21-12-5-4-9(16)7-10(12)13(15(21)23)19-20-14(22)11-6-8(2)17-18-11/h4-7,23H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSXPZCJXHIMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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